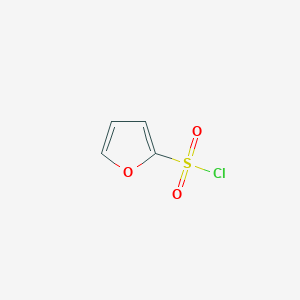
Furan-2-sulfonyl Chloride
Übersicht
Beschreibung
Furan-2-sulfonyl chloride is an organosulfur compound with the molecular formula C4H3ClO3S. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the formation of sulfonyl derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Furan-2-sulfonyl chloride can be synthesized through the sulfonylation of furan. One common method involves the reaction of furan with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction typically proceeds as follows: [ \text{C}_4\text{H}_4\text{O} + \text{HSO}_3\text{Cl} \rightarrow \text{C}_4\text{H}_3\text{ClO}_3\text{S} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced reactors that allow for precise control of temperature and pressure. This ensures high yield and purity of the product. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: Furan-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: It can add to unsaturated compounds, forming new bonds.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols, which can replace the chlorine atom.
Catalysts: Metal halides like FeBr3, AlCl3, and ZnCl2 are often used to facilitate these reactions.
Major Products Formed: The major products formed from these reactions include various sulfonyl derivatives, which are valuable intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Furan-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of sulfonyl-containing compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: It serves as an intermediate in the synthesis of drugs with antibacterial, antifungal, and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which furan-2-sulfonyl chloride exerts its effects involves the formation of sulfonyl derivatives. The sulfonyl group is highly reactive and can form stable bonds with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules, where this compound acts as a key intermediate.
Vergleich Mit ähnlichen Verbindungen
2-Fluorobenzenesulfonyl chloride: Used in the preparation of furan derivatives.
2-Thiophenesulfonyl chloride: Another sulfonyl chloride used in organic synthesis.
4-Chlorobenzenesulfonyl chloride: Commonly used in the synthesis of sulfonamides.
Uniqueness: Furan-2-sulfonyl chloride is unique due to its furan ring structure, which imparts distinct reactivity compared to other sulfonyl chlorides. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific reactivity patterns.
Eigenschaften
IUPAC Name |
furan-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClO3S/c5-9(6,7)4-2-1-3-8-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKOSPNJXYCZHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383535 | |
| Record name | Furan-2-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52665-48-2 | |
| Record name | Furan-2-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | furan-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


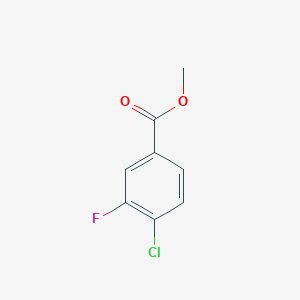

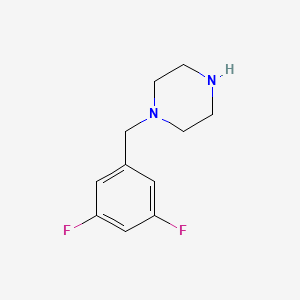

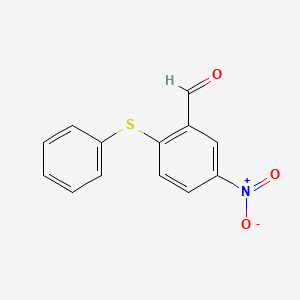
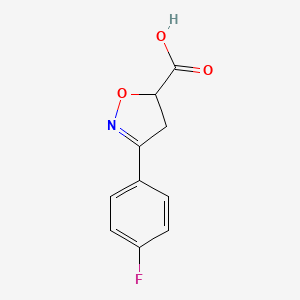
![4-(6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1306121.png)
![3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile](/img/structure/B1306124.png)
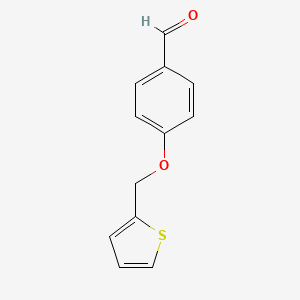
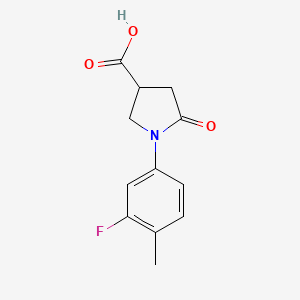
![[5-(3-Amino-4-methylphenyl)furan-2-yl]methanol](/img/structure/B1306133.png)
![Methyl 3-[(5-methylfuran-2-carbonyl)amino]benzoate](/img/structure/B1306134.png)

